3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile
Description
3-{[3-(4-Methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a structurally complex heterocyclic compound featuring a benzothiadiazine-dione core substituted with a 4-methylpiperidine carbonyl group and a benzonitrile moiety. The 4-methylpiperidine-1-carbonyl substituent introduces a lipophilic, conformationally constrained amine group, while the benzonitrile moiety may contribute to π-π stacking interactions in biological targets. This compound is hypothesized to have applications in medicinal chemistry, particularly as a precursor or intermediate for bioactive molecules, given structural parallels to intermediates used in anticancer and anti-malarial agent synthesis .
Properties
IUPAC Name |
3-[[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-4λ6,1,2-benzothiadiazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-16-9-11-25(12-10-16)22(27)21-24-26(15-18-6-4-5-17(13-18)14-23)19-7-2-3-8-20(19)30(21,28)29/h2-8,13,16H,9-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLYCJCRDWTXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile typically involves multiple steps:
Formation of the Benzothiadiazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Benzonitrile Group: This step often involves the use of cyanation reactions, where a suitable leaving group is replaced by a nitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be used to modify the benzothiadiazine ring or the nitrile group.
Substitution: Various substitution reactions can be performed on the aromatic rings or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenation reagents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety may yield a piperidone derivative, while reduction of the nitrile group could produce an amine.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazine ring system is known to interact with various biological targets, potentially affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}benzonitrile can be contextualized by comparing it to related compounds, such as 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile () and other benzothiadiazine derivatives.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Divergence: The target compound’s benzothiadiazine-dione core distinguishes it from 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, which lacks heteroaromatic systems. The 4-methylpiperidine-1-carbonyl group introduces steric and electronic effects distinct from the simpler piperidine rings in ’s compound, possibly altering binding kinetics in biological targets.
Therapeutic Implications: Both compounds share a benzonitrile substituent, which is associated with interactions in enzyme active sites (e.g., kinase inhibitors). However, the benzothiadiazine-dione system may confer unique pharmacological properties, such as redox activity or hydrogen-bonding capacity via the sulfone group. Hydrochlorothiazide, a clinically used benzothiadiazine derivative, demonstrates how minor structural changes (e.g., sulfonamide vs.
Synthetic Utility: ’s compound is a validated intermediate for 3-aminopyrazole derivatives, highlighting the role of benzonitrile-piperidine hybrids in drug discovery. The target compound’s benzothiadiazine core suggests it may serve as a precursor for sulfone-containing analogs, expanding medicinal chemistry libraries.
Biological Activity
The compound 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4lambda6,1,2-benzothiadiazin-1-yl]methyl}benzonitrile is a complex organic molecule with potential biological significance. This article explores its biological activity, particularly focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a piperidine ring along with a benzothiadiazin moiety, which contributes to its biological activity. The presence of the 4-methylpiperidine group enhances its interaction with biological targets.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays revealed that it exhibits potent cytotoxicity against colon cancer cells (HCT116 and HT29) and oral squamous cell carcinomas. The IC50 values for these cell lines were found to be below 4 µM, indicating strong anti-cancer potential. Notably, certain derivatives showed IC50 values under 1 µM, highlighting their effectiveness as potential therapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | < 1 |
| HT29 | < 1 |
| Ca9-22 | < 2 |
| CEM Lymphoma | < 3 |
The mechanisms underlying the cytotoxic effects of this compound involve several pathways:
- Induction of Apoptosis : The compound triggers apoptotic pathways characterized by caspase-3 activation and subG1 accumulation in treated cells.
- Mitochondrial Dysfunction : It leads to depolarization of the mitochondrial membrane potential, which is a hallmark of apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent cell death.
These findings suggest that the compound's ability to induce apoptosis through mitochondrial dysfunction and ROS generation may be central to its anti-cancer activity.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Colon Cancer Study : A study involving HCT116 and HT29 cells demonstrated that treatment with the compound resulted in significant cell death compared to control groups. Flow cytometry analysis confirmed increased apoptosis rates.
- Oral Squamous Cell Carcinoma : In another study focusing on oral squamous cell carcinoma (OSCC), the compound exhibited selective toxicity towards malignant cells while sparing non-malignant cells, indicating a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing 3-{[3-(4-methylpiperidine-1-carbonyl)-4,4-dioxo-1H-4λ⁶,1,2-benzothiadiazin-1-yl]methyl}benzonitrile?
- Answer : The synthesis typically involves multi-step methodologies, including nucleophilic substitution and acylation reactions. For example:
- Step 1 : Functionalize the benzothiadiazine core at the 1-position via alkylation using a benzonitrile-containing methyl group .
- Step 2 : Introduce the 4-methylpiperidine-1-carbonyl moiety at the 3-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95%) .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Assign peaks to confirm substituents (e.g., benzonitrile proton at ~7.6 ppm, piperidine methyl at ~1.2 ppm) .
- LCMS : Validate molecular weight (e.g., m/z ~450 [M+H]+) and retention time consistency .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 60.2%, H: 4.8%, N: 12.5%) .
Q. What pharmacological activity has been observed in structurally related benzothiadiazine derivatives?
- Answer : Benzothiadiazines with similar substituents (e.g., piperidine-carbonyl groups) exhibit activity in receptor binding assays (e.g., dopamine D4 antagonism) and enzyme inhibition studies. For example:
- In vitro assays : Measure IC₅₀ values against target receptors using radioligand displacement .
- Functional assays : Assess cAMP modulation or calcium flux in transfected cell lines .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) optimize the compound's binding affinity?
- Answer :
- Software : Use GROMACS for molecular dynamics simulations with AMBER or OPLS force fields to model interactions with target receptors .
- Protocol :
Dock the compound into the receptor’s active site (e.g., dopamine D4 receptor PDB: 5WIU).
Run 100-ns simulations to analyze stability of hydrogen bonds (e.g., between the benzothiadiazine core and receptor residues).
Calculate binding free energy (ΔG) via MM/PBSA to prioritize derivatives .
Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?
- Answer :
- Hypothesis 1 : Poor pharmacokinetics (e.g., low solubility or metabolic instability). Validate via:
- ADME assays : Measure logP (octanol/water) and metabolic stability in liver microsomes .
- Hypothesis 2 : Off-target effects. Use proteome-wide screening (e.g., KinomeScan) to identify unintended targets .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for the 4-methylpiperidine-1-carbonyl moiety?
- Answer :
- SAR Study Design :
Syntize analogs with varying substituents (e.g., 4-ethylpiperidine, morpholine).
Test binding affinity (Kd) and functional potency (EC₅₀/IC₅₀) .
Correlate steric/electronic properties (Hammett σ values) with activity trends .
Q. How to validate the compound's stability under physiological conditions?
- Answer :
- Buffer stability assay : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC and identify byproducts using high-resolution mass spectrometry (HRMS) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and assess changes in purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
